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Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B15611971

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AST5902
trimesylate's parent compound, Alflutinib (Furmonertinib), in combination with other cancer
therapies for the treatment of non-small cell lung cancer (NSCLC). AST5902 is the principal
active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR)
tyrosine kinase inhibitor (TKI). The data and protocols presented here are based on preclinical
and clinical studies of Alflutinib, and are intended to guide further research and development of
AST5902-based combination therapies.

Introduction

AST5902 trimesylate is the active metabolite of Alflutinib (Furmonertinib), a potent and
selective inhibitor of EGFR sensitizing and resistance mutations, including the T790M mutation,
in NSCLC. While monotherapy with third-generation EGFR TKIs has shown significant efficacy,
acquired resistance often limits long-term clinical benefit. Combination therapies are a key
strategy to overcome resistance, enhance anti-tumor activity, and improve patient outcomes.
This document details the application of Alflutinib in combination with chemotherapy, anti-
angiogenic agents, and other targeted therapies.

Data Summary of Alflutinib Combination Therapies

The following tables summarize the quantitative data from clinical studies evaluating Alflutinib
in combination with other cancer therapies.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15611971?utm_src=pdf-interest
https://www.benchchem.com/product/b15611971?utm_src=pdf-body
https://www.benchchem.com/product/b15611971?utm_src=pdf-body
https://www.benchchem.com/product/b15611971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

ble 1: Alflutinib i binat ith CI |

. ) Objective ]
Combinat Line of Progressi  Adverse
. Cancer
ion Treatmen on-Free Events
Type .
Therapy t Survival (Grade
23)
EGFR-
mutant Diarrhea,
Alflutinib _
advanced Leukopeni
(160mg
NSCLC a/Neutrope
QD) + Second- ]
(after ) nia,
Pemetrexe ) line or later ]
g progressio Anemia,
+
] n on 3rd- Thrombocy
Carboplatin ]
gen EGFR- topenia[1]
TKI)
Alflutinib EGFR-
(80mg QD)  mutant Not
+ advanced o specified in
First-line )
Pemetrexe  NSCLC provided
d+ (ctDNA abstracts
Carboplatin  uncleared)
Alflutinib
80mg QD
( 9.Qb) EGFR-
+
mutant Not
Pemetrexe L
advanced o specified in
d+ First-line ,
) NSCLC provided
Carboplatin
(ctDNA abstracts
+
) uncleared)
Bevacizum
ab

Data from ongoing clinical trials (NCT05334277) is not yet fully reported.
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Table 2: Alflutinib in Combination with Anti-Angiogenic
Agents
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Data from ongoing clinical trials (NCT06483672, NCT06643000) is not yet fully reported.

Table 3: Alflutinib in Combination with Other Targeted
Therapies

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://trials.braintumor.org/trials/NCT06945705
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.8609
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Combination Line of Key Adverse
Cancer Type Outcome

Therapy Treatment Events
EGFR L861Q
mutant NSCLC

Alflutinib + with MET Partial remission

Not specified in

Crizotinib (MET amplification Third-line with a PFS of 6 )
o ] o provided abstract
inhibitor) (post-osimertinib months][3]

+ chemo and

afatinib)

Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by AST5902

AST5902, as the active metabolite of Alflutinib, targets and inhibits the tyrosine kinase activity
of mutant EGFR. This blockade disrupts downstream signaling pathways crucial for cancer cell
proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
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EGFR signaling pathway inhibition by AST5902.

Combination Therapy Workflow: Clinical Trial Design

The following diagram illustrates a typical workflow for a clinical trial investigating Alflutinib in
combination with chemotherapy and an anti-angiogenic agent, based on the design of
NCT05334277.
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Workflow of a combination therapy clinical trial.

EGFR and VEGF Dual Inhibition Signaling Pathway

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b15611971?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The combination of an EGFR inhibitor like Alflutinib with an anti-angiogenic agent targeting the

VEGF pathway offers a dual blockade of tumor growth and angiogenesis. EGFR signaling can

upregulate VEGF expression, and VEGF signaling can contribute to resistance to EGFR
inhibitors.[3][4]
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Dual inhibition of EGFR and VEGF signaling pathways.

Experimental Protocols
Protocol 1: In Vivo Xenograft Model for Alflutinib
Combination Therapy

Objective: To evaluate the in vivo efficacy of Alflutinib in combination with another therapeutic

agent in a mouse xenograft model of NSCLC.

Materials:

Immunodeficient mice (e.g., NOD-SCID or nude mice)

NSCLC cell line with a relevant EGFR mutation (e.g., H1975 for T790M)

Alflutinib (formulated for oral gavage)

Combination agent (formulated for appropriate administration route)

Matrigel (or similar)
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o Calipers for tumor measurement
o Standard animal housing and care facilities
Procedure:
e Cell Culture: Culture the chosen NSCLC cell line under standard conditions.
e Tumor Implantation:
o Harvest and resuspend cells in a mixture of media and Matrigel.
o Subcutaneously inject the cell suspension into the flank of each mouse.
e Tumor Growth and Randomization:
o Monitor tumor growth regularly using calipers.

o Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into
treatment groups (e.g., Vehicle control, Alflutinib alone, combination agent alone, Alflutinib
+ combination agent).

e Drug Administration:

o Administer Alflutinib and the combination agent according to the predetermined dosing
schedule and route of administration. For example, Alflutinib is typically administered daily
via oral gavage.

e Monitoring:
o Measure tumor volume and body weight 2-3 times per week.
o Monitor for any signs of toxicity.

e Endpoint:

o Continue treatment for a specified duration or until tumors in the control group reach a
maximum allowable size.
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o Euthanize mice and excise tumors for further analysis (e.g., histology, Western blot).
Data Analysis:
o Compare tumor growth inhibition between the different treatment groups.
e Analyze changes in body weight as an indicator of toxicity.

o Perform statistical analysis to determine the significance of any observed differences.

Protocol 2: Clinical Trial Protocol for Alflutinib in
Combination with Chemotherapy and Bevacizumab
(Based on NCT05334277)

Objective: To evaluate the efficacy and safety of Alflutinib in combination with chemotherapy
and bevacizumab in patients with advanced EGFR-mutant NSCLC.

Patient Population:

¢ Adults with locally advanced or metastatic non-squamous NSCLC with a confirmed EGFR
sensitizing mutation.

o Patients with uncleared circulating tumor DNA (ctDNA) after a 3-week induction phase of
Alflutinib monotherapy.

Treatment Plan:
 Induction Phase: All patients receive Alflutinib 80 mg orally once daily for 3 weeks.

o CtDNA Assessment: After the induction phase, ctDNA is assessed. Patients with cleared
ctDNA may continue on Alflutinib monotherapy.

o Randomization (for patients with uncleared ctDNA):
o Arm A (Monotherapy): Alflutinib 80 mg orally once daily.

o Arm B (Chemotherapy Combination): Alflutinib 80 mg orally once daily, plus Pemetrexed
(500 mg/m?2) and Carboplatin (AUC 5) intravenously on Day 1 of each 21-day cycle for 4
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cycles, followed by Pemetrexed maintenance.[5]

o Arm C (Chemo-Anti-Angiogenic Combination): Alflutinib 80 mg orally once daily, plus
Pemetrexed (500 mg/m?), Carboplatin (AUC 5), and Bevacizumab (7.5 mg/kg)
intravenously on Day 1 of each 21-day cycle for 4 cycles, followed by Pemetrexed and
Bevacizumab maintenance.[5]

Assessments:

o Efficacy: Tumor response will be assessed every 6-9 weeks using RECIST 1.1 criteria.
Primary endpoint is Progression-Free Survival (PFS). Secondary endpoints include Overall
Survival (OS), Objective Response Rate (ORR), and Duration of Response (DOR).

o Safety: Adverse events will be monitored and graded according to CTCAE criteria.

Protocol 3: Clinical Trial Protocol for Alflutinib in
Combination with Anlotinib for NSCLC with Brain
Metastases (Based on NCT06483672)

Objective: To evaluate the efficacy and safety of Alflutinib in combination with anlotinib as a
first-line treatment for patients with EGFR-mutant advanced NSCLC and brain metastases.[2]

Patient Population:

» Adults with untreated, advanced EGFR-mutant NSCLC with brain metastases.
Treatment Plan:

e Alflutinib 160 mg orally once daily.[2]

« Anlotinib 8 mg orally once daily for 14 days, followed by a 7-day break (21-day cycle).[2]
Assessments:

 Efficacy: Intracranial and systemic tumor response will be assessed regularly. Primary
endpoints may include intracranial ORR and PFS.
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o Safety: Monitoring for adverse events, with particular attention to toxicities associated with
both agents.

Conclusion

The combination of AST5902's parent compound, Alflutinib, with chemotherapy, anti-angiogenic
agents, and other targeted therapies represents a promising strategy to enhance anti-tumor
efficacy and overcome resistance in EGFR-mutant NSCLC. The provided data and protocols
serve as a foundation for further investigation into these combination approaches. Future
studies are needed to fully elucidate the optimal combinations, dosing schedules, and patient
populations that will derive the greatest benefit from these therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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